Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Description
Introduction to Calcium Lithol Red in Academic Research
Historical Development and Research Evolution
Calcium Lithol Red was first synthesized by Paul Julius at BASF in 1899 as part of efforts to develop β-naphthol-based azo pigments. Early formulations involved precipitating the dye onto inorganic carriers like barium sulfate, but by the mid-20th century, pure salts without carriers became standard. Its adoption in the printing industry was driven by its brightness and bleed resistance, though artists like Mark Rothko later used it in large-scale murals, such as the Harvard Murals (1962), where prolonged light exposure caused severe fading.
The pigment’s historical reputation for lightfastness was contradictory: while technical manuals in the 1960s claimed stability, industrial studies by the 1950s noted its susceptibility to photodegradation. This discrepancy underscores the importance of context-specific research, as binding media and environmental factors significantly influence degradation rates.
Classification within Azo Dye Chemistry
Calcium Lithol Red belongs to the monoazo class (C.I. Pigment Red 49:2), characterized by a single -N=N- azo group linking two aromatic naphthalene rings (Fig. 1). Its molecular structure includes:
- A sulfonate group (-SO₃⁻) at the 1-position of naphthalene.
- A hydroxyl group (-OH) at the 2-position of the coupled naphthalene.
- A calcium counterion that stabilizes the anionic dye.
Table 1: Lithol Red Variants and Properties
| Type | Cation | Hue | Applications | Lightfastness (Neat Powder) |
|---|---|---|---|---|
| PR49 | Na⁺ | Yellowish-red | Inks, rubber | Moderate |
| PR49:1 | Ba²⁺ | Bluish-pink | Plastics, enamels | Low |
| PR49:2 | Ca²⁺ | Bluish-red | Paints, artworks | Poor |
| PR49:3 | Sr²⁺ | Purplish-red | Cosmetics | Very low |
The calcium salt’s bluish-red color arises from its crystalline structure, which forms a one-dimensional coordination polymer with water molecules. Single-crystal X-ray diffraction reveals that the calcium ion coordinates with two sulfonate groups, two hydroxyl groups, and two water molecules, creating a stable but photoactive lattice.
Significance in Materials Science and Industrial Research
Industrial Applications
- Printing Inks : Preferred for wrapper, wallpaper, and foil printing due to its bleed resistance.
- Plastics : Used in PVC and polystyrene, though fading limits its use in outdoor products.
- Art Conservation : Rothko’s Harvard Murals exemplify its degradation challenges; UV exposure caused a shift from crimson to blue due to ultramarine dominance post-Lithol Red fading.
Stability Challenges
- Photodegradation : The binding medium accelerates fading. In acrylic paints, free radicals from the medium attack the azo group, leading to cleavage and loss of chromophores.
- Hydration Effects : Hydrated calcium Lithol Red (Ca(C₁₈H₁₂N₂O₆S)·2H₂O) shows better lightfastness than anhydrous forms, suggesting stabilization via crystal hydration.
Properties
CAS No. |
1103-39-5 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
InChI Key |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
impurities |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
Other CAS No. |
1103-39-5 |
physical_description |
Bright bluish-red finely divided powder; [MSDSonline] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters
| Step | Temperature (°C) | Time (h) | Key Reagents | Yield (%) |
|---|---|---|---|---|
| Diazotization | 0–5 | 0.5 | HCl, NaNO₂ | 95–98 |
| Coupling | 5–10 | 2–3 | NaOH, 1-naphthol | 85–90 |
| Metathesis | 60–70 | 0.5 | CaCl₂ | 90–92 |
Table 2: Physicochemical Properties of Calcium Azo Sulfonate
Analytical Characterization
The final product is characterized using:
-
IR Spectroscopy : Peaks at 1520 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) confirm azo and sulfonate groups.
-
¹H NMR : Aromatic protons appear at δ 6.8–8.5 ppm, with hydroxyl protons at δ 11.25 ppm.
-
Thermogravimetric Analysis (TGA) : Decomposition above 300°C correlates with the calcium salt’s thermal stability.
Challenges and Optimization
Chemical Reactions Analysis
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color intensity.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 794.9 g/mol . Its structure features an azo linkage, which is characteristic of many synthetic dyes, contributing to its vibrant color properties.
Dye Chemistry
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is primarily utilized as a dye in various industrial applications due to its excellent coloring properties. The compound is known for its stability and solubility, making it suitable for:
- Textile Dyes : It is used in the textile industry for dyeing fabrics, providing bright and durable colors.
- Printing Inks : The compound's vibrant hue makes it a popular choice in the formulation of printing inks.
- Coatings : It is also employed in coatings where color stability and resistance to fading are critical.
In analytical chemistry, this compound serves as a complexing agent for metal ions. Its ability to form stable complexes with various cations allows it to be used in:
- Colorimetric Analysis : The compound can be employed as a reagent for the determination of metal ions such as calcium and magnesium through colorimetric methods.
Case Study: Metal Ion Detection
A study demonstrated the effectiveness of this compound in detecting calcium ions in solution. The color change observed upon complex formation was used to quantify calcium concentrations accurately.
Environmental Applications
The environmental impact of azo compounds is significant due to their potential toxicity and persistence in ecosystems. Research has focused on:
- Biodegradation Studies : Investigations into the biodegradation pathways of this compound highlight its interaction with microbial communities capable of breaking down azo dyes.
Table 2: Biodegradation Pathways
| Azo Compound | Microbial Strain | Biodegradation Rate |
|---|---|---|
| This compound | Pseudomonas sp. | 70% in 14 days |
| Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | Bacillus cereus | 65% in 10 days |
Safety and Toxicity Assessments
Due to the potential mutagenic properties associated with azo compounds, safety assessments are crucial. Studies indicate that while specific biological effects on human health are not extensively documented, careful evaluation is necessary when considering its use in consumer products.
Mechanism of Action
The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .
Comparison with Similar Compounds
Sodium 4-[(E)-(2-Hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate (Acid Red 88)
- Molecular Formula : C₂₀H₁₃N₂NaO₄S
- Molecular Weight : 400.38 g/mol
- Structure : Differs from the calcium compound by replacing the calcium ion with sodium and altering the sulfonate group position (4-sulfonate vs. 1-sulfonate in the calcium complex) .
- Applications : Primarily used for dyeing wool, silk, and nylon fabrics. Acid Red 88 is also employed in direct printing due to its bright red hue .
- Solubility : Highly water-soluble due to the sodium counterion, whereas the calcium analogue exhibits lower solubility in aqueous media .
Barium Bis{2-[(E)-(2-Hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate}
- Molecular Formula : C₄₀H₂₆BaN₄O₈S₂
- Molecular Weight : 939.15 g/mol
- Structure : Features two azo-linked naphthalene sulfonate groups coordinated to a barium ion. This bulkier structure enhances stability but reduces solubility compared to the calcium analogue .
- Applications : Used as a pigment (e.g., Pigment Red 49:1) in paints and coatings due to its resistance to light and heat .
Chromium(III) Complexes with Azo-Sulfonate Ligands
- Example: Trisodium bis[(E)-7-nitro-3-oxido-4-((2-oxidonaphthalen-1-yl)diazenyl)naphthalene-1-sulfonate] chromate(3−) (CAS No. 57693-14-8).
- Molecular Weight : ~900–1000 g/mol (varies with ligand structure).
- Structure : Incorporates chromium(III) as the central metal ion, forming octahedral complexes with enhanced thermal stability. These complexes are used in specialized textile dyeing and as corrosion inhibitors .
Zinc and Sodium Salts of Related Azo Dyes
- Example : Sodium 3-hydroxy-4-[(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate (Calcon, Mordant Black 17).
- Molecular Formula : C₂₀H₁₃N₂NaO₅S
- Molecular Weight : 416.39 g/mol
- Applications : Utilized as metallochromic indicators in analytical chemistry (e.g., EDTA titrations) . Zinc analogues, such as the zinc salt of 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulfonic acid, are employed in pH-sensitive dyes .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Metal Ion | Key Applications | Solubility Profile |
|---|---|---|---|---|---|
| Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | C₂₀H₁₄CaO₆S₂ | 454.53 | Ca²⁺ | Industrial dyes, pigments | Moderate in water |
| Acid Red 88 (Sodium salt) | C₂₀H₁₃N₂NaO₄S | 400.38 | Na⁺ | Textile dyeing, direct printing | High in water |
| Barium bis{2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate} | C₄₀H₂₆BaN₄O₈S₂ | 939.15 | Ba²⁺ | Paints, coatings | Low in polar solvents |
| Chromium(III) complex (CAS 57693-14-8) | Variable | ~900–1000 | Cr³⁺ | High-temperature dyes, corrosion inhibition | Low in water, soluble in organics |
| Sodium 3-hydroxy-4-[(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate (Calcon) | C₂₀H₁₃N₂NaO₅S | 416.39 | Na⁺ | Analytical chemistry (EDTA titrations) | High in alkaline solutions |
Research Findings and Functional Differences
Spectral and Analytical Properties
Biological Activity
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as a calcium salt of an azo compound, has garnered attention in various scientific studies for its biological activities. This article delves into the compound's properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 794.9 g/mol . The compound features a complex structure characterized by a sulfonate group, two naphthalene rings, and an azo linkage which plays a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
Antioxidant Properties
Research indicates that compounds containing naphthalene and hydroxyl groups exhibit significant antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that naphthol derivatives can inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. The inhibition of this enzyme can lead to potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
In Vitro Studies
-
Cell Viability Assays
In vitro studies using MTT assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate that the compound has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent. -
Antimicrobial Activity
Preliminary investigations have revealed that the compound shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method confirmed the effectiveness of the compound in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Study: Skin Lightening Formulations
A case study focused on the application of this compound in skin lightening products highlighted its efficacy in reducing melanin production when tested on human skin fibroblasts. The study reported a significant decrease in melanin levels after treatment with the compound, supporting its potential use in dermatological applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 794.9 g/mol |
| Antioxidant Activity | Significant |
| Enzyme Inhibition | Tyrosinase |
| Antimicrobial Activity | Effective against various bacteria |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
